Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
Description
Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl-protected carboxylate group and a branched amino acid side chain. The compound’s structure includes a piperidine ring substituted at the 2-position with a methylene-linked (S)-2-amino-N-ethyl-3-methylbutanamido moiety.
Properties
Molecular Formula |
C21H33N3O3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
benzyl 2-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-4-23(20(25)19(22)16(2)3)14-18-12-8-9-13-24(18)21(26)27-15-17-10-6-5-7-11-17/h5-7,10-11,16,18-19H,4,8-9,12-15,22H2,1-3H3 |
InChI Key |
OHGRPDLZYNTPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a ketone are reacted to form the piperidine ring.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amidation: The final step involves the amidation of the piperidine derivative with (S)-2-amino-N-ethyl-3-methylbutanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl chloride, alkyl halides, and other electrophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or piperidine moieties.
Scientific Research Applications
Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and piperidine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Amino Acid Side Chains: The target compound’s (S)-2-amino-N-ethyl-3-methylbutanamido group distinguishes it from simpler analogs like the (S)-2-aminopropanoyl derivative . The longer chain and ethyl group may enhance lipophilicity and receptor-binding specificity.
Protective Groups : Benzyl carboxylates (common in ) offer stability during synthesis, whereas tert-butyl or tosyloxy groups () alter solubility and reactivity .
Functional Moieties : Fluorinated groups () and benzimidazole rings () introduce distinct electronic and steric profiles, impacting applications in drug design or catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
